

An In-depth Technical Guide to (+)- β -Cedrene (CAS: 546-28-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-beta-Cedrene

Cat. No.: B1245098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)- β -Cedrene, a tricyclic sesquiterpene with the CAS number 546-28-1, is a prominent constituent of cedarwood oil. This document provides a comprehensive technical overview of its physicochemical properties, experimental protocols for its analysis and evaluation of its biological activities, and insights into its potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(+)- β -Cedrene is a colorless to light yellow liquid with a characteristic woody and cedar-like aroma.^[1] It is a non-polar compound, which dictates its solubility in various solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (+)- β -Cedrene

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	[2]
Molecular Weight	204.35 g/mol	[2]
CAS Number	546-28-1	[2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	263-264 °C (at 760 mmHg)	[4][5][6]
Density	0.932 g/mL at 20 °C	[4][5]
Refractive Index	n _{20/D} 1.502	[4][7]
Optical Activity	[α] _D +11.5° to +14.5° (c=1 in chloroform)	[4]
Flash Point	113 °C (closed cup)	[4]
Solubility	Soluble in chloroform, DMSO, pyridine, methanol, ethanol. Insoluble in water.	[2][3][8]
Storage Temperature	2-8°C	[4]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of (+)-β-Cedrene. While specific experimental spectra are proprietary, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of (+)-β-Cedrene is expected to exhibit signals corresponding to its various hydrogen atoms. Key features would include signals for the methyl groups, methylene protons within the tricyclic system, and the exocyclic methylene protons, which would appear as distinct singlets or multiplets depending on their coupling interactions.

- ^{13}C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum of (+)- β -Cedrene would display 15 distinct signals corresponding to its 15 carbon atoms, including aliphatic carbons in the rings, methyl carbons, and the two sp^2 hybridized carbons of the exocyclic double bond. A study by Tomi et al. provides detailed assignments of the ^{13}C NMR spectrum of β -cedrene and its derivatives.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (+)- β -Cedrene would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

- C-H stretching vibrations for the sp^3 hybridized carbons of the aliphatic rings and methyl groups, typically appearing just below 3000 cm^{-1} .
- C-H stretching vibrations for the sp^2 hybridized carbons of the exocyclic methylene group, appearing just above 3000 cm^{-1} .
- C=C stretching vibration for the exocyclic double bond, expected around $1640\text{--}1680\text{ cm}^{-1}$.
- C-H bending vibrations for the various CH, CH_2 , and CH_3 groups, which would contribute to the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (+)- β -Cedrene would result in a molecular ion peak (M^+) at m/z 204, corresponding to its molecular weight. The fragmentation pattern would be complex due to the tricyclic structure, with characteristic losses of alkyl fragments. The fragmentation would likely involve rearrangements and cleavages of the ring system, providing valuable structural information.

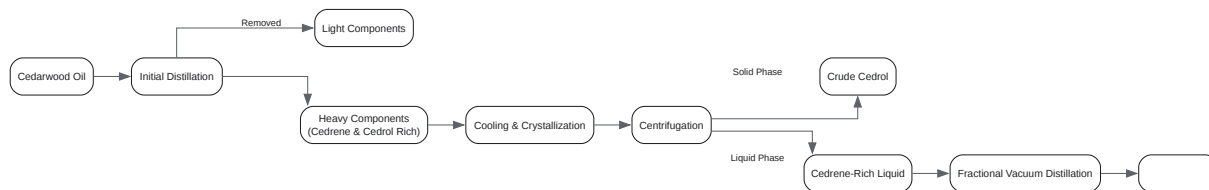
Experimental Protocols

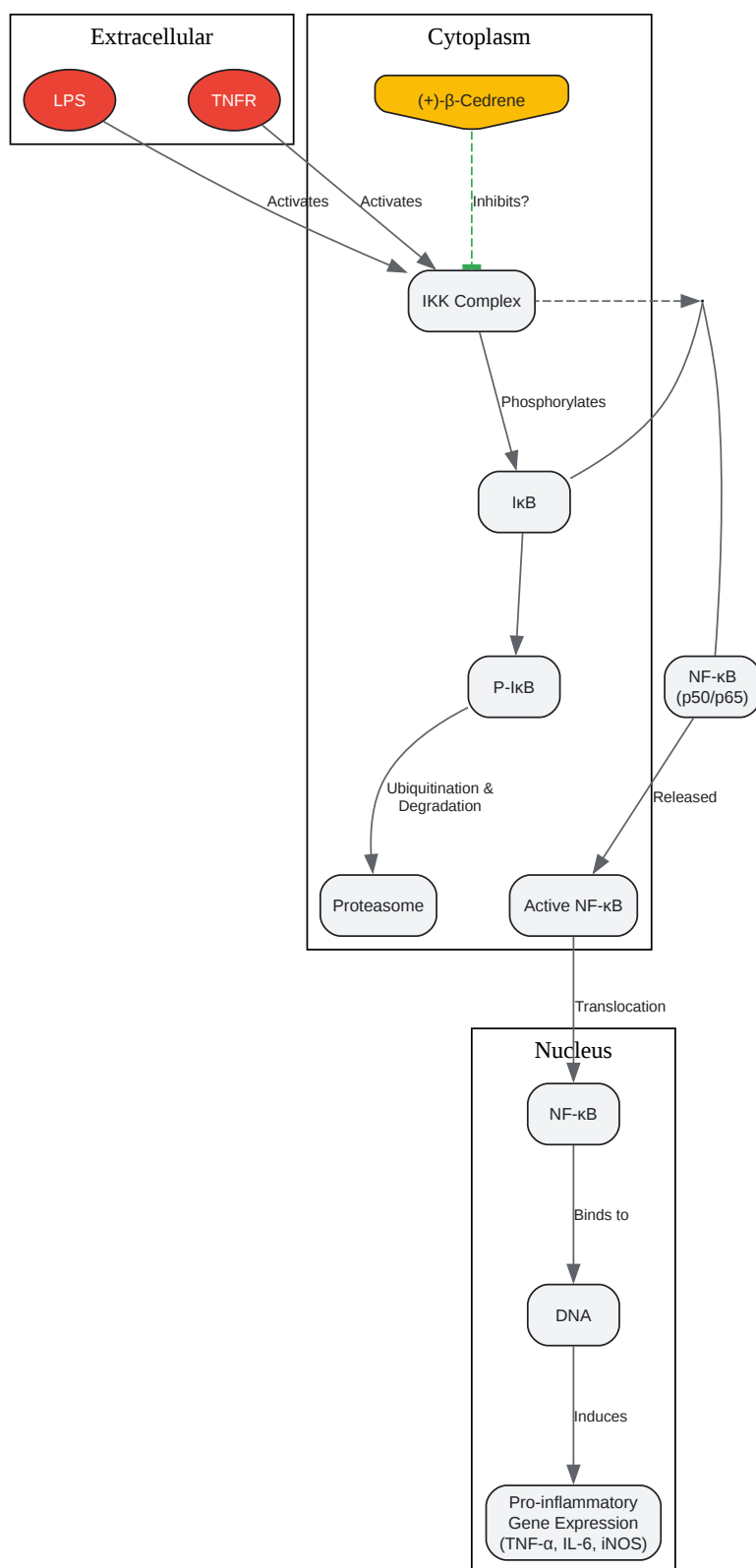
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of (+)- β -Cedrene.

Extraction and Isolation from Cedarwood Oil

A general method for the extraction and isolation of cedrene from cedarwood oil involves fractional distillation. The following protocol is based on a patented method:

- **Initial Distillation:** Cedarwood oil is subjected to distillation to remove lighter components. This step concentrates the sesquiterpene fraction, including cedrene and cedrol.
- **Crystallization of Cedrol:** The concentrated oil is cooled to allow for the natural crystallization of cedrol, a major component of cedarwood oil.
- **Centrifugation:** The mixture is then subjected to high-speed centrifugation to separate the solid cedrol from the liquid fraction, which is enriched in cedrene.
- **Fractional Vacuum Distillation:** The resulting liquid, which contains a higher concentration of cedrene, is then subjected to fractional vacuum distillation using a packed column. This allows for the separation of cedrene from other components based on their boiling points, yielding a product with a high cedrene content.^[8]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)- β -Cedrene (CAS: 546-28-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245098#beta-cedrene-cas-number-546-28-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com